molecular formula C17H19ClF3N3O B2979553 3-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}-1,1,1-trifluoro-2-propanol CAS No. 1030625-58-1

3-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}-1,1,1-trifluoro-2-propanol

Cat. No.: B2979553
CAS No.: 1030625-58-1
M. Wt: 373.8
InChI Key: VZHSQILNSFBNRO-UHFFFAOYSA-N
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Description

The compound 3-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}-1,1,1-trifluoro-2-propanol features a pyrazole core substituted with a 4-chlorophenyl group at position 5 and a piperidine ring at position 2. The piperidine is further functionalized with a trifluoropropanol moiety. Structural analogs of this compound often share the pyrazole-piperidine scaffold but vary in substituents, leading to diverse biological and physicochemical properties.

Properties

IUPAC Name

3-[4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-1,1,1-trifluoropropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClF3N3O/c18-13-3-1-11(2-4-13)14-9-15(23-22-14)12-5-7-24(8-6-12)10-16(25)17(19,20)21/h1-4,9,12,16,25H,5-8,10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHSQILNSFBNRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC(=NN2)C3=CC=C(C=C3)Cl)CC(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : This compound is typically synthesized through a multi-step process starting with the formation of the pyrazole ring, followed by the introduction of the piperidino group, and finally the incorporation of the trifluoropropanol moiety. Precise conditions, such as the use of specific catalysts, solvents, and temperature controls, are critical to achieving high yields and purity.

Industrial Production Methods: : On an industrial scale, production involves large reactors and continuous flow systems to manage the exothermic reactions and ensure consistent quality. Solvent recovery and purification steps are essential to minimize waste and optimize the production process.

Chemical Reactions Analysis

Types of Reactions: : This compound undergoes various types of reactions including:

  • Oxidation: : Can be oxidized under controlled conditions to introduce hydroxyl groups or form carbonyl derivatives.

  • Reduction: : Reductive amination can modify the piperidino ring or reduce the chlorophenyl group to its corresponding aniline.

Common Reagents and Conditions: : Reagents like hydrogen peroxide (for oxidation), lithium aluminum hydride (for reduction), and alkyl halides (for substitution) are commonly used. Reaction conditions vary significantly, from ambient temperature to highly controlled environments involving pressure and inert atmospheres.

Major Products:

Scientific Research Applications

Chemistry: : It serves as a building block for more complex molecules in organic synthesis, particularly in the development of fluorinated pharmaceuticals.

Biology: : Its structural properties make it a candidate for studying enzyme inhibition and receptor binding, contributing to the understanding of biochemical pathways.

Industry: : Utilized in the manufacture of specialty chemicals and materials, its stability and reactivity profile are highly valued in creating advanced polymers and coatings.

Mechanism of Action

Effects: : The compound exerts its effects through specific interactions with biological targets, such as enzymes and receptors, often involving hydrogen bonding and hydrophobic interactions.

Molecular Targets and Pathways: : It targets specific proteins, altering their function and affecting various cellular pathways. These interactions can be studied using molecular docking and crystallography to reveal detailed mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents/Functional Groups Potential Applications Reference
3-{4-[5-(4-Chlorophenyl)-1H-pyrazol-3-yl]piperidino}-1,1,1-trifluoro-2-propanol (Target) C₁₇H₁₇ClF₃N₃O 389.78* Trifluoropropanol, piperidine, 4-chlorophenyl Under investigation (theoretical)
4-[5-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide C₁₆H₁₁ClF₃N₃O₂S 401.79 Sulfonamide, trifluoromethyl Antimicrobial, enzyme inhibition
1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-one C₂₂H₁₈ClFN₃O₂ 422.85 Piperidine-4-one, fluorophenyl, carbonyl Crystallography studies
3-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-yl}-1-(4-chlorophenyl)-1,4-dihydropyridazin-4-one C₁₉H₁₀Cl₂F₃N₅O 452.22 Pyridazinone, chloropyridine Pesticide candidate
4-Chloro-6-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinamine C₁₉H₂₁ClN₆O 384.87 Pyrimidine, methoxyphenyl Anticancer research

*Estimated based on analogous structures.

Key Comparisons

  • Electron-Withdrawing Groups: The target compound’s trifluoropropanol group provides distinct electronic effects compared to sulfonamide () or trifluoromethyl () groups. These groups may alter binding affinity in enzyme pockets due to differences in polarity and hydrogen-bonding capacity .
  • Heterocyclic Extensions: Compounds like the pyridazinone derivative () introduce additional nitrogen atoms, which could enhance π-π stacking interactions in biological targets .

Research Findings and Data

Crystallographic Insights

  • The piperidine-pyrazole core in analogs (e.g., ) adopts a chair conformation, with substituents influencing dihedral angles and crystal packing. The trifluoropropanol group may introduce steric hindrance, affecting molecular stacking .
  • Thiazole-containing derivatives () exhibit planar geometries, contrasting with the non-planar trifluoropropanol group, which could reduce crystallization tendencies .

Computational Predictions

  • Docking studies () on similar compounds indicate that bulky substituents (e.g., trifluoropropanol) may occupy larger hydrophobic pockets in target enzymes compared to smaller groups like sulfonamides .

Biological Activity

The compound 3-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}-1,1,1-trifluoro-2-propanol is a pyrazole derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to summarize the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H16ClN3F3OC_{14}H_{16}ClN_3F_3O with a molecular weight of approximately 303.75 g/mol. It features a trifluoroalkyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies on similar compounds have shown that they can effectively inhibit the growth of various bacterial strains. In vitro assays demonstrated that derivatives with a pyrazole moiety could disrupt bacterial cell membranes, leading to cell lysis and death .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Pyrazole AE. coli32 µg/mL
Pyrazole BS. aureus16 µg/mL
Pyrazole CP. aeruginosa64 µg/mL

Anti-inflammatory Effects

The compound shows potential anti-inflammatory properties as evidenced by its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglia cells. This mechanism suggests that it may be beneficial in neuroinflammatory conditions such as Parkinson’s disease .

Case Study: Neuroinflammation
In a study investigating the effects of the compound on neuroinflammation, it was found that treatment with the derivative significantly reduced LPS-induced NO production in vitro and exhibited protective effects against MPTP-induced neurotoxicity in vivo .

Antitumor Activity

Pyrazole derivatives have been highlighted for their antitumor potential, particularly against BRAF(V600E) mutations associated with various cancers. The structure-activity relationship (SAR) studies reveal that modifications on the pyrazole ring can enhance cytotoxicity against cancer cell lines .

Table 2: Antitumor Activity of Selected Pyrazole Derivatives

Compound NameCancer Cell LineIC50 (µM)
Compound DA375 (melanoma)0.5
Compound EHCT116 (colon cancer)1.2
Compound FMCF7 (breast cancer)0.8

The biological activity of This compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: Many pyrazole derivatives act as inhibitors of key enzymes involved in inflammation and cancer progression.
  • Disruption of Cell Membrane Integrity: The antimicrobial effects are primarily due to the disruption of bacterial cell membranes.
  • Modulation of Signaling Pathways: The compound may influence various signaling pathways related to inflammation and apoptosis.

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